N-[1-(S)-Ethoxycarbonyl-3-phenylpropyl]-L-alanine-N-carboxyanhydride
Übersicht
Beschreibung
N-[1-(S)-Ethoxycarbonyl-3-phenylpropyl]-L-alanine-N-carboxyanhydride is a chemical compound with the molecular formula C16H19NO5 and a molecular weight of 305.33 g/mol . It is known for its role as an intermediate in the synthesis of various pharmaceutical compounds, particularly those used as antihypertensive agents .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(S)-Ethoxycarbonyl-3-phenylpropyl]-L-alanine-N-carboxyanhydride typically involves the reaction of esters of 4(S)-1-methyl-2-oxoimidazolidine-4-carboxylate with (S)-ethyl-2-[(S)-4-methyl-2,5-dioxooxazolidin-3-yl]-4-phenylbutanoate . The reaction is carried out under specific conditions, often involving the use of an alcoholic hydrochloride for hydrolysis .
Industrial Production Methods
Industrial production methods for this compound are designed to be efficient and scalable. One such method involves the reaction of (2S,4S)-2-(4-methyl-2,5-dioxo-oxazolidin-3-yl)-4-phenyl-butyric acid ethyl ester with (3S)-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid tert-butyl ester to yield quinapril tert-butyl ester, which is subsequently reacted with an acid to yield quinapril or an acid addition salt of quinapril .
Analyse Chemischer Reaktionen
Types of Reactions
N-[1-(S)-Ethoxycarbonyl-3-phenylpropyl]-L-alanine-N-carboxyanhydride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids and bases for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with (3S)-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid tert-butyl ester yields quinapril tert-butyl ester .
Wissenschaftliche Forschungsanwendungen
N-[1-(S)-Ethoxycarbonyl-3-phenylpropyl]-L-alanine-N-carboxyanhydride is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme inhibitors and their effects on biological pathways.
Medicine: As a precursor in the synthesis of antihypertensive drugs like enalapril.
Industry: In the production of pharmaceuticals and other fine chemicals.
Wirkmechanismus
The mechanism of action of N-[1-(S)-Ethoxycarbonyl-3-phenylpropyl]-L-alanine-N-carboxyanhydride involves its role as an intermediate in the synthesis of enzyme inhibitors. These inhibitors target specific enzymes, such as angiotensin-converting enzyme (ACE), which plays a crucial role in regulating blood pressure . By inhibiting ACE, these compounds help to lower blood pressure and treat hypertension .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Enalapril: An antihypertensive drug that also acts as an ACE inhibitor.
Quinapril: Another ACE inhibitor used to treat hypertension and heart failure.
Ramipril: A similar compound with a comparable mechanism of action.
Uniqueness
What sets N-[1-(S)-Ethoxycarbonyl-3-phenylpropyl]-L-alanine-N-carboxyanhydride apart is its specific structure, which allows it to serve as a versatile intermediate in the synthesis of various pharmaceutical compounds. Its unique combination of functional groups enables it to participate in a wide range of chemical reactions, making it a valuable compound in medicinal chemistry .
Eigenschaften
Molekularformel |
C16H19NO5 |
---|---|
Molekulargewicht |
305.32 g/mol |
IUPAC-Name |
ethyl 2-(4-methyl-2,5-dioxo-1,3-oxazolidin-3-yl)-4-phenylbutanoate |
InChI |
InChI=1S/C16H19NO5/c1-3-21-15(19)13(10-9-12-7-5-4-6-8-12)17-11(2)14(18)22-16(17)20/h4-8,11,13H,3,9-10H2,1-2H3 |
InChI-Schlüssel |
GFZFELCFSBCPDB-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(CCC1=CC=CC=C1)N2C(C(=O)OC2=O)C |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.